molecular formula C20H25N5O4S B2596807 (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 1396558-93-2

(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2596807
CAS No.: 1396558-93-2
M. Wt: 431.51
InChI Key: RVDPCEOJTUWTGA-UHFFFAOYSA-N
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Description

(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic small-molecule compound featuring a piperazine core linked to a pyrimidine ring and a sulfonyl-substituted morpholine group. Its structural complexity arises from the integration of three pharmacologically relevant motifs:

  • Pyrimidine ring: A heterocyclic aromatic system common in nucleobases and kinase inhibitors.
  • Piperazine: A six-membered ring with two nitrogen atoms, often used to enhance solubility and bioavailability in drug design.
  • Morpholinosulfonyl group: A sulfonamide-linked morpholine moiety, which may influence target binding and metabolic stability.

Properties

IUPAC Name

[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-16-14-19(22-15-21-16)23-6-8-24(9-7-23)20(26)17-2-4-18(5-3-17)30(27,28)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDPCEOJTUWTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O3SC_{18}H_{22}N_{6}O_{3}S, with a molecular weight of 386.5 g/mol. Its structure features a piperazine ring substituted with a 6-methylpyrimidine and a morpholinosulfonyl phenyl group, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the piperazine and sulfonamide moieties suggests potential inhibitory effects on various enzymes, including acetylcholinesterase and urease, which are critical in neurodegenerative diseases and bacterial infections, respectively .
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The sulfonamide group is known for its antibacterial properties, enhancing the compound's efficacy.
  • Anticancer Potential : Research has shown that derivatives of piperazine can possess anticancer properties, potentially through the induction of apoptosis in cancer cells . This aspect warrants further investigation into the specific pathways influenced by this compound.

Biological Activity Data

A summary of the biological activities observed in related compounds is presented in Table 1.

Activity Type Target Organism/Enzyme IC50 (µM) Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Acetylcholinesterase InhibitionHuman AChE2.14 ± 0.003
Urease InhibitionUrease from Proteus vulgaris1.13 ± 0.003
AnticancerVarious cancer cell linesVaries

Case Study 1: Antimicrobial Efficacy

In a study evaluating various piperazine derivatives, it was found that those containing sulfonamide groups exhibited enhanced antibacterial activity. The compound demonstrated significant inhibition against Bacillus subtilis, suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Enzyme Inhibition Studies

A detailed analysis revealed that compounds similar to this compound showed promising results as acetylcholinesterase inhibitors, with IC50 values significantly lower than standard inhibitors like thiourea . This suggests potential applications in treating conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctiveness is highlighted through comparisons with analogs (Table 1).

Table 1. Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents Key Properties Reference
(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone Pyrimidine-piperazine-methanone 6-Methylpyrimidin-4-yl, 4-(morpholinosulfonyl)phenyl Predicted enhanced solubility due to morpholine; potential kinase inhibition
(6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone (compound 9 ) Pyrimidine-piperazine-methanone 4-Chloro-2-(trifluoromethyl)phenyl Increased lipophilicity from CF₃ group; possible metabolic stability
3-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-benzaldehyde Thienopyrimidine-piperazine Methanesulfonyl-piperazine, morpholine Demonstrated kinase inhibition in patent studies; aldehyde functionalization for further derivatization
(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) Pyrimidine-piperazine-methanone Triazole-phenyl, chloro-pyrimidine Dual-targeting (kinase and protein-protein interaction inhibition)

Structural and Functional Insights

  • Solubility and Bioavailability: The morpholinosulfonyl group in the target compound may improve aqueous solubility compared to analogs with trifluoromethyl or chloro substituents (e.g., compound 9), which are more lipophilic .
  • Target Selectivity: The pyrimidine-piperazine scaffold is shared with kinase inhibitors (e.g., w3), but the morpholinosulfonyl group may confer unique binding interactions absent in triazole- or thienopyrimidine-based analogs .
  • Metabolic Stability : Sulfonamide-linked morpholine groups, as seen in the target compound, are less prone to oxidative metabolism compared to methylpiperazine derivatives (e.g., w3) .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?

Answer: The synthesis involves multi-step organic reactions, typically starting with substituted piperazines and pyrimidine derivatives. Critical steps include:

  • Coupling reactions : Use palladium catalysts (e.g., Suzuki-Miyaura) to link aromatic rings to the piperazine core .
  • Sulfonylation : Introduce the morpholinosulfonyl group under anhydrous conditions with sulfonyl chlorides .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the final product with >95% purity .
    Optimize reaction temperatures (e.g., reflux in ethanol or DMF) and stoichiometric ratios (1:1.2 for nucleophilic substitutions) to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify connectivity of the piperazine, pyrimidine, and morpholinosulfonyl groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and piperazine methylenes (δ 3.1–3.8 ppm) .
  • X-ray Crystallography : Resolves the 3D conformation, confirming dihedral angles between the phenyl and pyrimidine rings (e.g., 45–60°) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 470.2) .

Q. What in vitro assays are recommended to evaluate this compound’s biological activity?

Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination via dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors like 5-HT6_6) to measure Ki_i values .
  • Cytotoxicity : MTT assays in cell lines (e.g., HEK-293) to assess viability at 10–100 µM concentrations .

Advanced Research Questions

Q. How can conflicting bioactivity data across assay systems be systematically analyzed?

Answer:

  • Assay Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out technical artifacts .
  • Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation (e.g., CYP450-mediated) that may cause false negatives .
  • Structural Modifications : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance target affinity and reconcile discrepancies .

Q. What computational approaches predict binding interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., 5-HT6_6), focusing on hydrogen bonds with the morpholinosulfonyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity with IC50_{50} values (e.g., Hammett σ constants) .

Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?

Answer:

  • Catalyst Screening : Test Pd0^0/XPhos systems for Suzuki couplings to reduce catalyst loading (<5 mol%) and improve yields (>80%) .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance safety and reproducibility .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising reaction efficiency .

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